molecular formula C8H16N4 B2697759 2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine CAS No. 1344092-78-9

2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine

Cat. No.: B2697759
CAS No.: 1344092-78-9
M. Wt: 168.244
InChI Key: FYPXPUVQGHCUMR-UHFFFAOYSA-N
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Description

2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered ring structures containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine typically involves the use of “click” chemistry, a term used to describe a set of highly efficient chemical reactions. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the use of an alkyne and an azide to form the triazole ring under mild conditions. The reaction is usually carried out in an aqueous medium, making it environmentally friendly .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar click chemistry techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted triazole compounds.

Scientific Research Applications

2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma patients .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine is unique due to its specific triazole structure and the presence of the isopropyl group

Properties

IUPAC Name

2-(1-propan-2-yltriazol-4-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4/c1-6(2)12-5-7(10-11-12)8(3,4)9/h5-6H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPXPUVQGHCUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=N1)C(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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